[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone
CAS No.: 333756-39-1
Cat. No.: VC21381492
Molecular Formula: C19H21ClN2O5S
Molecular Weight: 424.9g/mol
* For research use only. Not for human or veterinary use.
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone - 333756-39-1](/images/no_structure.jpg)
Specification
CAS No. | 333756-39-1 |
---|---|
Molecular Formula | C19H21ClN2O5S |
Molecular Weight | 424.9g/mol |
IUPAC Name | [4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Standard InChI | InChI=1S/C19H21ClN2O5S/c1-26-17-8-3-14(13-18(17)27-2)19(23)21-9-11-22(12-10-21)28(24,25)16-6-4-15(20)5-7-16/h3-8,13H,9-12H2,1-2H3 |
Standard InChI Key | YXAZCJDDQGNVBG-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Introduction
Chemical Identity and Structural Characteristics
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone represents a specialized chemical entity within the broader class of sulfonamide-containing compounds. The molecule's identity is defined through several standardized chemical identifiers and structural parameters that provide insight into its composition and potential reactivity.
Basic Chemical Identifiers
The compound is unambiguously identified through several chemical registration systems and descriptors, as outlined in Table 1.
Parameter | Value |
---|---|
CAS Registry Number | 333756-39-1 |
Molecular Formula | C₁₉H₂₁ClN₂O₅S |
Molecular Weight | 424.9 g/mol |
IUPAC Name | [4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
PubChem Compound ID | 1147919 |
Table 1: Chemical Identifiers for [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone
Molecular Structure and Representation
The molecular structure features several key functional groups that contribute to its chemical behavior. The compound contains a central piperazine ring that serves as a connecting scaffold between the 3,4-dimethoxyphenyl-methanone group and the 4-chlorobenzenesulfonyl moiety. The standard chemical notation systems provide precise structural representations as shown in Table 2.
Representation Type | Structural Code |
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Standard InChI | InChI=1S/C19H21ClN2O5S/c1-26-17-8-3-14(13-18(17)27-2)19(23)21-9-11-22(12-10-21)28(24,25)16-6-4-15(20)5-7-16/h3-8,13H,9-12H2,1-2H3 |
Standard InChIKey | YXAZCJDDQGNVBG-UHFFFAOYSA-N |
SMILES Notation | COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Table 2: Structural Representations of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone
The compound's structure includes several key elements that influence its chemical behavior:
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A piperazine ring that provides a basic nitrogen center capable of hydrogen bonding and potential interactions with biological targets
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A 3,4-dimethoxyphenyl group that contributes lipophilicity and potential binding interactions through the methoxy substituents
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A 4-chlorobenzenesulfonyl group that introduces both electronic and steric effects and may contribute to target selectivity
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A carbonyl linker that creates a rigid connection point and serves as a potential hydrogen bond acceptor
Physicochemical Properties
Understanding the physicochemical properties of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone is crucial for predicting its behavior in biological systems and for developing effective formulation strategies for research applications.
Physical State and Appearance
While specific empirical data regarding the physical appearance of this exact compound is limited in the available literature, predictions based on similar sulfonamide derivatives suggest it is likely a crystalline solid at room temperature. The presence of the aromatic rings and heteroatoms typically confers a relatively high melting point compared to aliphatic compounds of similar molecular weight.
Solubility Characteristics
The compound's solubility profile is influenced by its diverse functional groups. The presence of both polar groups (sulfonamide, carbonyl, methoxy) and non-polar moieties (aromatic rings) suggests a complex solubility pattern:
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Limited water solubility due to the substantial hydrophobic character contributed by the aromatic rings
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Enhanced solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and methanol
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Moderate solubility in less polar solvents such as dichloromethane and chloroform
These solubility characteristics have important implications for experimental handling, formulation development, and potential pharmacokinetic behavior.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone.
Chromatographic Analysis
Chromatographic methods would be essential for assessing the purity of the compound and for developing analytical standards:
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High-Performance Liquid Chromatography (HPLC) with suitable columns and mobile phases
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Thin-Layer Chromatography (TLC) systems optimized for monitoring reactions and purification processes
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Gas Chromatography-Mass Spectrometry (GC-MS) if the compound possesses sufficient volatility or can be derivatized appropriately
These analytical methods collectively provide a comprehensive characterization profile necessary for research applications.
Comparative Analysis with Related Compounds
Structural comparison with related compounds provides valuable insights into the potential properties and applications of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone.
Structural Analogs
Several classes of compounds share structural similarities:
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Piperazine-containing kinase inhibitors such as those described in literature for CDK4 and ARK5 inhibition
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Sulfonamide-containing enzyme inhibitors used in various therapeutic areas
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Dimethoxyphenyl-containing natural products and synthetic derivatives
The structural features of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone represent a unique combination that distinguishes it from these related compounds while potentially sharing certain biological interaction patterns.
Structure-Property Relationships
The physicochemical properties of the compound can be compared with related structures to establish structure-property relationships:
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The chloro substituent on the benzenesulfonyl group likely increases lipophilicity and may influence binding to specific protein targets
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The dimethoxy substitution pattern on the phenyl ring affects electron distribution and may contribute to specific recognition elements for biological targets
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The piperazine linker provides conformational flexibility that influences the three-dimensional arrangement of the pharmacophoric elements
These structure-property relationships are valuable for understanding how modifications to the core structure might influence biological activity and physicochemical properties.
Future Research Directions
Research on [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone presents several promising avenues for further investigation.
Medicinal Chemistry Optimization
Future studies might focus on:
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Systematic structural modifications to optimize properties such as potency, selectivity, and pharmacokinetics
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Exploration of bioisosteric replacements for key functional groups
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Development of structure-activity relationships through the synthesis and evaluation of focused analog libraries
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Incorporation of the core structure into larger molecular frameworks with enhanced properties
Biological Evaluation
Comprehensive biological screening would be valuable to identify potential activities:
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High-throughput screening against diverse enzyme and receptor panels
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Phenotypic screening in cellular models relevant to disease states
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Evaluation of physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties
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Computational studies to predict potential target interactions
Such studies would significantly enhance our understanding of this compound's potential value in research and drug discovery.
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